molecular formula C17H13N3O6 B387597 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B387597
M. Wt: 355.3g/mol
InChI Key: CNHZVOIXPJPJEY-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, methoxy groups, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce various substituted isoindole-dione compounds.

Scientific Research Applications

2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzyl derivatives: These compounds share the nitrophenyl and methoxy groups but differ in their core structures.

    Isoindole-dione derivatives: Compounds with similar isoindole-dione cores but different substituents.

Uniqueness

2-[(E)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H13N3O6

Molecular Weight

355.3g/mol

IUPAC Name

2-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C17H13N3O6/c1-25-14-7-10(13(20(23)24)8-15(14)26-2)9-18-19-16(21)11-5-3-4-6-12(11)17(19)22/h3-9H,1-2H3/b18-9+

InChI Key

CNHZVOIXPJPJEY-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC

SMILES

COC1=C(C=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC

Origin of Product

United States

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